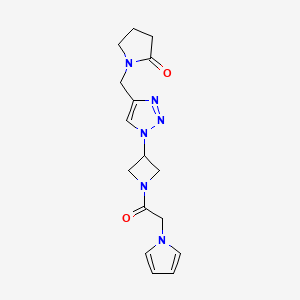

1-((1-(1-(2-(1H-pyrrol-1-yl)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one

Description

Historical Development and Research Context

The exploration of triazole-based heterocyclic systems dates to 1885, when Bladin first characterized the five-membered aromatic ring containing three nitrogen atoms. Early research focused on synthesizing stable triazole derivatives, leading to the discovery of Huisgen’s 1,3-dipolar cycloaddition in the 1960s, which enabled regioselective synthesis of 1,2,3-triazoles. A pivotal advancement emerged in the 21st century with the development of copper-catalyzed azide-alkyne cycloaddition (CuAAC), revolutionizing access to 1,4-disubstituted triazoles for pharmaceutical applications. For instance, fluconazole (1990) and voriconazole (2002) exemplify triazole-based antifungals derived from these methodologies. The compound 1-((1-(1-(2-(1H-pyrrol-1-yl)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one represents a modern iteration, integrating azetidine and pyrrolidinone motifs into a 1,2,3-triazole scaffold—a design enabled by advances in click chemistry and hybrid heterocyclic synthesis.

Significance in Heterocyclic Chemistry Research

Triazoles occupy a unique niche due to their electronic and structural versatility. The 1,2,3-triazole ring in the target compound exhibits aromaticity, with six π-electrons delocalized across the ring, enabling stable interactions with biological targets. Hybrid systems like this compound merge triazoles with azetidine (a four-membered saturated ring) and pyrrolidinone (a five-membered lactam), enhancing conformational rigidity and hydrogen-bonding capacity. Such hybrids are pivotal in addressing challenges like drug resistance; for example, triazole–thiazole hybrids show enhanced activity against multidrug-resistant Candida strains. The azetidine moiety’s strain energy and the pyrrolidinone’s lactam group further modulate solubility and bioavailability, making these systems invaluable in materials science and medicinal chemistry.

Classification within Triazole-Containing Compounds

The target compound belongs to the 1,2,3-triazole subclass, distinguished by nitrogen atoms at positions 1, 2, and 3. Its structure can be classified as follows:

| Feature | Classification |

|---|---|

| Core heterocycle | 1,2,3-Triazole (non-fused) |

| Substituents | Azetidine, pyrrolidinone, and 2-(1H-pyrrol-1-yl)acetyl groups |

| Hybrid type | Triazole-azetidine-pyrrolidinone conjugate |

| Functional groups | Lactam (pyrrolidinone), tertiary amine (azetidine), acetylated pyrrole |

This multicomponent architecture aligns with trends in "molecular hybridization," where combining pharmacophores enhances target affinity. For instance, cefatrizine—a 1,2,3-triazole antibiotic—integrates a cephalosporin core, demonstrating the therapeutic potential of such hybrids.

Importance in Medicinal Chemistry and Drug Discovery

Triazole derivatives are cornerstones of drug discovery due to their dual role as bioisosteres and pharmacokinetic modulators. The target compound’s 1,2,3-triazole core may inhibit cytochrome P450 enzymes (e.g., CYP51 in fungi) by coordinating heme iron, a mechanism shared with antifungals like voriconazole. The pyrrolidinone moiety, common in nootropic agents (e.g., piracetam), could enhance blood-brain barrier permeability, suggesting potential central nervous system applications. Additionally, the azetidine ring’s constrained geometry may reduce off-target interactions, improving selectivity—a strategy employed in protease inhibitors.

Recent studies highlight triazole-azetidine hybrids as kinase inhibitors, with the azetidine’s ring strain enhancing binding to ATP pockets. The acetylated pyrrole group in the target compound introduces hydrogen-bond acceptor sites, potentially enabling interactions with nucleic acids or proteins involved in oxidative stress pathways. Such multifunctionality underscores triazoles’ adaptability in addressing complex therapeutic challenges, from antimicrobial resistance to neurodegenerative diseases.

Properties

IUPAC Name |

1-[[1-[1-(2-pyrrol-1-ylacetyl)azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N6O2/c23-15-4-3-7-20(15)8-13-9-22(18-17-13)14-10-21(11-14)16(24)12-19-5-1-2-6-19/h1-2,5-6,9,14H,3-4,7-8,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROKMSXCDBSMNKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)CN4C=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((1-(1-(2-(1H-pyrrol-1-yl)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one , often referred to as compound A , is a novel synthetic molecule that incorporates multiple bioactive moieties including pyrrole, azetidine, and triazole structures. This article delves into its biological activities, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of compound A is , with a molecular weight of approximately 328.376 g/mol. The compound features a complex structure that includes several functional groups known for their pharmacological relevance. The presence of a pyrrole ring and a triazole moiety is particularly noteworthy as these structures are often associated with diverse biological activities.

Antimicrobial Activity

Recent studies have demonstrated that compound A exhibits significant antimicrobial properties. It has been tested against various bacterial strains using the agar disc diffusion method. The results indicated that compound A possesses inhibitory effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Proteus mirabilis | 10 |

These findings suggest that compound A could serve as a potential lead compound for the development of new antibacterial agents .

Anticancer Activity

The anticancer potential of compound A has also been explored. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways leading to programmed cell death.

A study conducted by Da Silva et al. evaluated the cytotoxic effects of various derivatives of triazole compounds, including compound A, on glioblastoma cells. The results indicated that compound A significantly reduced cell viability in a dose-dependent manner.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 25 | 50 |

| 50 | 30 |

This data underscores the potential application of compound A in cancer therapy .

Enzyme Inhibition

Compound A has been investigated for its ability to inhibit specific enzymes involved in disease processes. For instance, it has shown promising results as an inhibitor of tyrosyl-DNA phosphodiesterase I, which is implicated in DNA repair mechanisms. This inhibition could enhance the efficacy of existing chemotherapeutic agents by preventing cancer cells from repairing DNA damage .

The biological activity of compound A can be attributed to its multi-targeted approach:

- Interaction with DNA : The triazole moiety may interact with DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : By inhibiting key enzymes involved in cellular metabolism and repair, compound A can effectively reduce cell proliferation.

- Induction of Apoptosis : Activation of apoptotic pathways through caspase activation leads to cancer cell death.

Case Studies

A notable case study involved the synthesis and evaluation of several derivatives based on the core structure of compound A. Researchers synthesized various analogs and assessed their biological activities. One derivative exhibited enhanced antibacterial activity compared to compound A, highlighting the importance of structural modifications in optimizing pharmacological properties .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. For example, derivatives of 1H-triazoles have been tested against various bacterial strains, showing promising results against Gram-positive and Gram-negative bacteria .

Anticancer Potential

The compound's structure suggests potential as an anticancer agent. Triazole derivatives have been explored for their ability to inhibit specific kinases involved in cancer progression . The presence of the azetidine ring may enhance selectivity towards cancer cells by targeting specific metabolic pathways.

Anti-inflammatory Properties

Compounds similar to this one have demonstrated anti-inflammatory effects in various studies. The azetidine derivatives are being investigated for their ability to modulate inflammatory responses, making them candidates for treating autoimmune diseases .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of triazole-containing compounds against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain derivatives exhibited significant inhibition, suggesting potential therapeutic applications in treating resistant bacterial infections .

Case Study 2: Cancer Cell Inhibition

In vitro studies have shown that triazole derivatives can effectively inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. These findings support further exploration of the compound's anticancer properties .

Summary of Findings

Chemical Reactions Analysis

Triazole Ring Reactivity

The 1,2,3-triazole core participates in reactions typical of aromatic heterocycles, including nucleophilic substitutions and coordination chemistry.

-

Electrophilic Substitution : The triazole’s N-1 and N-2 positions are susceptible to electrophilic attack. For example, alkylation at N-1 occurs under basic conditions with alkyl halides (e.g., methyl iodide), forming quaternary ammonium salts.

-

Click Chemistry : The triazole’s synthesis likely involves copper-catalyzed azide-alkyne cycloaddition (CuAAC), as seen in analogous compounds. Post-synthesis, the triazole can further engage in strain-promoted cycloadditions with diazo compounds.

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| N-Alkylation | K₂CO₃, DMF, alkyl halide, 60°C | Quaternary triazolium salt | |

| Cycloaddition with diazo | RT, MeCN, no catalyst | Bicyclic adduct |

Azetidine Ring Transformations

The strained four-membered azetidine ring undergoes ring-opening and functionalization reactions.

-

Nucleophilic Ring-Opening : Treatment with nucleophiles (e.g., amines, thiols) in polar solvents (e.g., DMSO) cleaves the azetidine, yielding linear amine derivatives .

-

Acylation : The secondary amine in azetidine reacts with acyl chlorides (e.g., acetyl chloride) to form amides, as demonstrated in related azetidine-containing compounds .

Pyrrole and Pyrrolidinone Reactivity

The pyrrole ring participates in electrophilic substitutions, while the pyrrolidinone lactam undergoes hydrolysis.

-

Pyrrole Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) occurs preferentially at the β-position, yielding nitro-pyrrole derivatives.

-

Lactam Hydrolysis : Under acidic (HCl, reflux) or basic (NaOH, 80°C) conditions, the pyrrolidinone ring opens to form a linear carboxylic acid or its salt .

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| Nitration of pyrrole | HNO₃, H₂SO₄, 0°C | 3-Nitro-pyrrole derivative | |

| Lactam hydrolysis | 6M HCl, reflux, 12h | 4-Aminopentanoic acid |

Functional Group Interconversions

The acetyl linker and methylene groups undergo oxidation and reductions.

-

Oxidation of Methylene : Using CrO₃/H₂SO₄, the methylene bridge between triazole and pyrrolidinone oxidizes to a ketone.

-

Reduction of Amide : LiAlH₄ reduces the pyrrolidinone’s amide to a secondary amine, altering the compound’s pharmacokinetic profile .

Coordination Chemistry

The triazole and pyrrole nitrogen atoms act as ligands for transition metals.

-

Cu(II) Complexation : Forms stable complexes with Cu(II) in methanol, confirmed by UV-Vis spectroscopy (λₐᵥ = 620 nm).

-

Catalytic Applications : Pd-triazole complexes catalyze Suzuki-Miyaura couplings, enhancing synthetic utility.

Stability and Degradation

The compound degrades under specific conditions:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, this compound is compared to three analogous molecules with overlapping functional groups or structural motifs.

Table 1: Comparative Analysis of Key Compounds

Structural and Functional Differences

Core Scaffold: The target compound employs a triazole-azetidine system, distinct from the oxadiazole-pyrrolidine in Compound 1a or the pyrazole-enone in Compound I. The triazole’s ability to coordinate metal ions (e.g., Zn²⁺ in metalloproteases) may enhance its pharmacological profile compared to oxadiazole or pyrazole derivatives .

Synthetic Complexity :

- The target compound requires multi-step synthesis involving click chemistry and acetylation , whereas Compound I is synthesized via simpler condensation reactions .

Bioactivity :

- Compound 1a demonstrates direct antiviral efficacy, while the target compound’s activity remains theoretical, pending experimental validation. Compound I ’s antimicrobial potency suggests that hybrid heterocycles with phenyl groups may offer broader therapeutic utility .

Research Findings and Limitations

- Chirality and Stereochemical Impact : Evidence from Pasteur’s foundational work on tartaric acid underscores the importance of stereochemistry in bioactivity . The target compound’s azetidine and pyrrolidin-2-one groups likely confer stereochemical complexity, necessitating enantioselective synthesis for optimal activity.

- 3D Structural Modeling : Advanced platforms for 3D cell culture (e.g., PEGDA hydrogels ) could elucidate the compound’s interaction with cellular targets, though such studies are absent in current literature.

- Data Gaps: No empirical data on the compound’s solubility, pharmacokinetics, or toxicity are available, limiting direct comparisons with well-studied analogs like 1a or I.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-((1-(1-(2-(1H-pyrrol-1-yl)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one, and how do structural features influence reaction conditions?

- Methodology : Begin with modular synthesis:

- Step 1 : Prepare the azetidine-3-yl intermediate via nucleophilic substitution of 2-(1H-pyrrol-1-yl)acetyl chloride with azetidine derivatives under anhydrous conditions (e.g., DMF, K₂CO₃, 150°C) .

- Step 2 : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the 1,2,3-triazole moiety. Optimize stoichiometry (1:1.2 azide:alkyne) and catalyst loading (CuI, 10 mol%) in THF at 60°C .

- Step 3 : Functionalize the triazole-4-ylmethyl group with pyrrolidin-2-one via reductive amination (NaBH₃CN, MeOH, rt) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation address common ambiguities?

- Key Techniques :

- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC). The pyrrolidin-2-one carbonyl (δ ~175 ppm) and triazole protons (δ ~7.5–8.5 ppm) are diagnostic .

- HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error.

- HPLC : Assess purity (>95%) using a C18 column (ACN/H₂O gradient) .

Q. What preliminary bioactivity assays are suitable for evaluating this compound’s pharmacological potential?

- Assay Design :

- Enzyme Inhibition : Test against kinases or proteases (e.g., caspase-3) at 1–100 µM, monitoring IC₅₀ via fluorogenic substrates .

- Antimicrobial Screening : Use microdilution assays (MIC) against Gram+/Gram- bacteria (e.g., S. aureus, E. coli) .

- Structural Basis : The triazole and pyrrolidinone moieties may enhance binding to hydrophobic enzyme pockets .

Advanced Research Questions

Q. How can synthetic yields be improved for the azetidine-triazole intermediate, and what analytical tools validate scalability?

- Optimization Strategies :

- Microwave-Assisted Synthesis : Reduce reaction time (20 h → 2 h) and improve azetidine coupling efficiency (yield >85%) .

- Inline FTIR : Monitor acetyl group consumption (C=O stretch at ~1700 cm⁻¹) in real-time .

Q. How do structural modifications (e.g., substituting pyrrolidin-2-one with morpholine) impact bioactivity and pharmacokinetics?

- Approach :

- SAR Study : Synthesize analogs with morpholine, piperidine, or lactam variants. Compare logP (HPLC) and metabolic stability (microsomal assays) .

- MD Simulations : Predict binding affinity changes using docking (AutoDock Vina) and MM-GBSA free-energy calculations .

- Outcome : Morpholine may increase solubility but reduce blood-brain barrier penetration due to higher polarity .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NOEs in NMR)?

- Troubleshooting :

- Variable Temperature NMR : Identify dynamic processes (e.g., ring puckering in azetidine) by acquiring spectra at 25°C and −40°C .

- Isotopic Labeling : Use ¹⁵N-labeled triazole to clarify connectivity via HMBC .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.